molecular formula C19H21N3O5 B2524791 4-(2,5-二氧代-6-((四氢呋喃-2-基)甲基)-2,3,4,5,6,7-六氢-1H-吡咯并[3,4-d]嘧啶-4-基)苯甲酸甲酯 CAS No. 941029-44-3

4-(2,5-二氧代-6-((四氢呋喃-2-基)甲基)-2,3,4,5,6,7-六氢-1H-吡咯并[3,4-d]嘧啶-4-基)苯甲酸甲酯

货号 B2524791
CAS 编号: 941029-44-3
分子量: 371.393
InChI 键: VLMYMOTUFYTAQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate, is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. The structure suggests the presence of a pyrrolopyrimidine core, a tetrahydrofuran moiety, and a benzoate ester group. This type of compound could be of interest in the field of medicinal chemistry due to the biological relevance of similar heterocyclic systems.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For instance, the synthesis of pyrrolopyrimidine derivatives can be achieved by reacting intermediates like methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with aminopyrimidines, leading to complex tricyclic systems . Similarly, the synthesis of pyrazole derivatives from pyrimidinyl intermediates has been reported, which involves reactions with hydrazine derivatives and subsequent chiral chromatography for enantiomeric separation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by spectroscopic methods, including IR, UV-Visible, 1H, and 13C NMR, and supported by X-ray crystallography . The presence of multiple heterocyclic rings and substituents like tetrahydrofuran would influence the compound's conformation and electronic properties. The planarity or non-planarity of the rings, as well as the stereochemistry of the chiral centers, would be critical factors in the molecular structure .

Chemical Reactions Analysis

Compounds with pyrrolopyrimidine and tetrahydrofuran moieties can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions, alkylation, and electrophilic substitutions . The reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the steric hindrance provided by the substituents. The benzoate ester group could also undergo hydrolysis under basic or acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would include solubility in organic solvents, potential for hydrogen bonding, and luminescent properties. For instance, compounds with naphthalimide and benzoic acid moieties have been found to be luminescent in solution and solid-state, and they can form nano-aggregates with enhanced emission in mixed solvents . The polymorphism observed in related compounds, such as 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, indicates that the compound of interest may also exhibit different crystalline forms with distinct physical properties .

科学研究应用

除草剂开发

4-(2,5-二氧代-6-((四氢呋喃-2-基)甲基)-2,3,4,5,6,7-六氢-1H-吡咯并[3,4-d]嘧啶-4-基)苯甲酸甲酯在除草剂开发的背景下得到研究。例如,Tamaru 等人 (1997) 探索了 KIH-6127(一种原型除草剂)类似物的合成和构效关系研究,以提高对水稻稗草的有效性。该研究涉及对该化合物的各种部分进行修饰以增强其除草活性 (Tamaru 等人,1997)

合成和晶体结构分析

对该化合物研究的一个重要方面涉及其合成和晶体学分析。Huang 等人 (2021) 对相关硼酸酯中间体的合成、晶体结构和 DFT 研究进行了研究。他们通过各种光谱技术和 X 射线衍射确认了化合物的结构。使用密度泛函理论进一步验证了分子结构 (Huang 等人,2021)

PDE9A 抑制剂的开发

在制药领域,该化合物的衍生物已被探索其在治疗认知障碍方面的潜力。Verhoest 等人 (2012) 报告发现了一种新型 PDE9A 抑制剂,该抑制剂是使用平行合成化学和基于结构的药物设计开发的。该化合物显示出在脑中提升中心 cGMP 水平的希望,并在各种啮齿动物模型中表现出促认知活性 (Verhoest 等人,2012)

属性

IUPAC Name

methyl 4-[2,5-dioxo-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-26-18(24)12-6-4-11(5-7-12)16-15-14(20-19(25)21-16)10-22(17(15)23)9-13-3-2-8-27-13/h4-7,13,16H,2-3,8-10H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMYMOTUFYTAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。